Tyr-Pro-Phe-D-Ala-Bn
Description
Properties
Molecular Formula |
C33H39N5O5 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-(benzylamino)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H39N5O5/c1-22(30(40)35-21-25-11-6-3-7-12-25)36-31(41)28(20-23-9-4-2-5-10-23)37-32(42)29-13-8-18-38(29)33(43)27(34)19-24-14-16-26(39)17-15-24/h2-7,9-12,14-17,22,27-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t22-,27+,28+,29+/m1/s1 |
InChI Key |
FFJZWXQQTXSXFM-GDNYIZLESA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies for Tyr Pro Phe D Ala Bn and Analogs
Solid-Phase Peptide Synthesis Methodologies for Tyr-Pro-Phe-D-Ala-Bn
Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of this compound, offering a streamlined and efficient alternative to solution-phase methods. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group of the amino acids is central to this process, preventing unwanted side reactions.
Resin Selection and Functionalization for C-Terminal Benzyl (B1604629) Amide Construction
The construction of the C-terminal benzylamide is a critical step in the synthesis of this compound. This can be achieved through several solid-phase strategies. One common approach involves the use of a resin that, upon cleavage, directly yields a C-terminal amide. Resins such as Rink Amide or PAL (Peptide Amide Linker) are designed for this purpose. mdpi.com For the specific synthesis of a C-terminal N-benzyl amide, a more tailored approach is necessary.
One effective method is to start with a resin that can be functionalized with benzylamine. For instance, a chloromethylated polystyrene resin can be reacted with benzylamine to create a benzylamine-functionalized support. google.com The first amino acid, Fmoc-D-Ala-OH, is then coupled to this resin to form the initial amide bond.
Alternatively, reductive amination on an aldehyde-functionalized resin offers a versatile route. In this method, the aldehyde resin is treated with benzylamine to form an imine, which is then reduced to a secondary amine. The subsequent peptide chain is built upon this secondary amine, ultimately yielding the desired C-terminal N-benzyl amide upon cleavage. nih.govtue.nl
Below is a table summarizing suitable resins for the synthesis of C-terminal amides:
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality |
| Rink Amide | Acid-labile | Mild acid (e.g., TFA) | Amide (-CONH₂) |
| PAL | Acid-labile | Mild acid (e.g., TFA) | Amide (-CONH₂) |
| Chloromethylated | Benzyl ester type | HF or TFMSA | Can be functionalized with benzylamine |
| Aldehyde Resin | Aldehyde | Reductive amination then acid cleavage | N-substituted amide |
Optimized Coupling Reagents and Reaction Conditions for Peptide Elongation
The sequential coupling of amino acids to the growing peptide chain requires the activation of the carboxylic acid group of the incoming amino acid. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly epimerization. For the synthesis of this compound, which contains a sterically hindered proline residue and a D-amino acid, robust coupling reagents are necessary.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. luxembourg-bio.com More modern and efficient coupling reagents are the phosphonium and aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). rsc.org HATU, in particular, is known for its high coupling efficiency and low rates of racemization. rsc.org
The reaction conditions, including solvent, temperature, and reaction time, must be optimized for each coupling step. N,N-dimethylformamide (DMF) is the most common solvent for SPPS. To drive the coupling reactions to completion, a 2- to 4-fold excess of the protected amino acid and coupling reagents is typically used. The completion of each coupling reaction is monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines.
Post-Synthetic Modifications and Purification Techniques
Following the completion of the peptide chain assembly, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. The most common cleavage cocktail for Fmoc-based SPPS is a solution of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive amino acid residues from side reactions.
The crude peptide obtained after cleavage is typically a mixture of the desired product and various impurities, including deletion sequences and incompletely deprotected peptides. Therefore, a robust purification step is essential. High-performance liquid chromatography (HPLC) is the standard method for the purification of synthetic peptides. researchgate.net Reversed-phase HPLC (RP-HPLC) is most commonly employed, using a C18 stationary phase and a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA. wikipedia.org The purity of the collected fractions is then assessed by analytical HPLC and the identity of the peptide is confirmed by mass spectrometry.
Stereochemical Control and Epimerization Mitigation in D-Amino Acid Incorporations
The incorporation of D-alanine into the peptide sequence requires stringent control of stereochemistry to prevent epimerization, which is the conversion of the D-amino acid to its L-enantiomer. Epimerization can occur during the activation and coupling steps of SPPS, particularly when using aggressive coupling reagents or prolonged reaction times. peptide.com
Several strategies are employed to mitigate epimerization. The choice of coupling reagent is paramount. Carbodiimide-based reagents like DIC, when used with racemization-suppressing additives such as HOBt or 7-aza-1-hydroxybenzotriazole (HOAt), are effective in preserving the stereochemical integrity of the amino acid. luxembourg-bio.com Uronium-based reagents like HATU are also known to result in low levels of epimerization. rsc.org
The reaction conditions also play a crucial role. The activation of the amino acid should be performed at low temperatures, and the pre-activation time should be minimized before addition to the resin-bound peptide. The type of base used during the coupling reaction can also influence the extent of epimerization, with sterically hindered bases like N,N-diisopropylethylamine (DIPEA) being commonly used. In cases where epimerization is a significant concern, weaker bases may be employed.
The table below outlines strategies to minimize epimerization during the incorporation of D-amino acids:
| Strategy | Description |
| Choice of Coupling Reagent | Use of reagents known for low racemization, such as HATU or DIC in combination with HOBt or HOAt. |
| Reaction Temperature | Performing the activation and coupling steps at reduced temperatures (e.g., 0 °C to room temperature). |
| Minimized Pre-activation Time | Reducing the time the amino acid is in its activated state before coupling. |
| Base Selection | Employing sterically hindered or weaker bases to minimize base-catalyzed epimerization. |
Rational Design Principles for Structural Analogues of this compound
The rational design of structural analogues of this compound is a key strategy for exploring its structure-activity relationship (SAR), with the aim of improving properties such as potency, selectivity, and metabolic stability. Modifications are typically introduced at the N-terminus, the C-terminus, or by substitution of individual amino acid residues.
N-Terminal and C-Terminal Derivatizations
N-Terminal Modifications: The free amino group at the N-terminus is a common site for modification. Acetylation, the addition of an acetyl group, is a frequent modification that neutralizes the positive charge of the N-terminus and can increase the peptide's stability against aminopeptidases. This is typically achieved on-resin after the final coupling step by treating the peptide-resin with acetic anhydride and a base. Other N-terminal modifications include the attachment of fatty acids (lipidation) to enhance membrane permeability, or the conjugation of reporter molecules like fluorophores or biotin for detection and assay purposes.
C-Terminal Modifications: The C-terminal benzylamide of this compound can also be modified to generate analogues. Replacing the benzyl group with other alkyl or aryl groups can modulate the peptide's hydrophobicity and receptor interactions. These modifications can be introduced by using different primary amines in the initial resin functionalization step. nih.gov Furthermore, the entire C-terminal amide can be replaced with other functionalities, such as an ester or a reduced alcohol, to investigate the importance of the amide bond for biological activity.
The following table provides examples of terminal modifications for designing analogues:
| Modification Type | Example | Purpose |
| N-Terminal | Acetylation | Increased stability, charge neutralization |
| Palmitoylation | Increased lipophilicity, membrane association | |
| Biotinylation | For detection and purification | |
| C-Terminal | N-ethyl amide | Altered hydrophobicity and stability |
| Phenylalanine ester | Investigate the role of the amide bond | |
| Reduction to alcohol | Removal of the carbonyl group |
Incorporation of Unnatural Amino Acids and Peptidomimetics
The therapeutic potential of peptides can be limited by poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (UAAs) and peptidomimetics is a key strategy to overcome these limitations. nih.gov UAAs, which are not one of the 20 common proteinogenic amino acids, can introduce novel chemical functionalities, alter conformational preferences, and enhance resistance to enzymatic degradation. nih.gov
For the this compound sequence, UAAs can be substituted at various positions to probe structure-activity relationships or improve its properties. For instance, approximately 50% of UAAs successfully incorporated into proteins are derivatives of tyrosine or phenylalanine, making positions 1 and 3 of the parent peptide prime targets for modification. nih.gov
Research Findings on UAA Incorporation:
Aromatic Ring Modification: The aromatic residues Tyr¹ and Phe³ are critical for the biological activity of many peptide sequences. Modifications can include the introduction of fluorinated analogs of Phe or Tyr, which can be used for NMR studies or to enhance binding affinity. nih.gov Another example is the substitution with (Z)-α,β-didehydro-phenylalanine (ΔZPhe), a UAA that introduces a double bond in the backbone, thereby constraining the peptide's conformation. In analogs of endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), replacing Phe³ or Phe⁴ with ΔZPhe has been shown to significantly impact receptor selectivity and agonist activity, underscoring the importance of aromatic ring orientation for receptor interaction. nih.gov
Peptidomimetic Backbones: Peptidomimetics are compounds designed to mimic the three-dimensional structure and function of a natural peptide but with improved drug-like properties. nih.gov This can involve modifying the peptide backbone to introduce non-amide bonds, which are resistant to protease cleavage.
Stereochemical Diversity: The presence of a D-alanine (D-Ala) at position 4 already represents a modification from the natural L-amino acid, a common strategy to increase stability. Further modifications could involve incorporating other D-amino acids or β-amino acids to induce specific secondary structures, such as turns or helices. The inclusion of heterochiral sequences, such as a D-amino acid next to an L-amino acid, is known to promote the formation of stable turn structures, which can be crucial for biological activity. nih.gov
The following table summarizes potential modifications to the this compound sequence using unnatural amino acids.
| Position | Original Residue | Potential UAA Substitution | Rationale for Modification |
| 1 | Tyrosine (Tyr) | O-methyl-tyrosine (OMe-Tyr) | Probing the role of the hydroxyl group in receptor binding. |
| 1 | Tyrosine (Tyr) | Fluorinated Tyrosine | Enhancing binding affinity and providing a probe for NMR studies. nih.gov |
| 3 | Phenylalanine (Phe) | Didehydro-phenylalanine (ΔZPhe) | Inducing conformational constraints to favor a specific bioactive shape. nih.gov |
| 3 | Phenylalanine (Phe) | N-methyl-phenylalanine (N-Me-Phe) | Increasing resistance to enzymatic degradation and modifying backbone conformation. |
| 4 | D-Alanine (D-Ala) | β-Alanine | Altering backbone spacing and flexibility. |
Cyclization Strategies for Enhanced Stability and Conformational Constraint
Cyclization is a powerful and widely used strategy in peptide drug design to improve stability, receptor selectivity, and bioavailability. nih.govresearchgate.net By converting a flexible linear peptide into a more rigid cyclic structure, the entropic penalty upon binding to a receptor is reduced, often leading to higher binding affinities. researchgate.net The constrained conformation can also protect the peptide from degradation by exopeptidases.
For the linear precursor this compound, several cyclization strategies can be envisioned. The choice of strategy depends on the desired ring size, the point of cyclization, and the available functional groups on the amino acid side chains.
Common Cyclization Approaches:
Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine of Tyrosine and the C-terminal carboxyl group. This is a common method but can be challenging for shorter peptides (fewer than seven residues) due to the risk of cyclodimerization or epimerization at the C-terminus. nih.gov The presence of turn-inducing elements, such as the Pro-D-Ala sequence in the parent peptide, can pre-organize the linear precursor into a conformation that favors cyclomonomerization. nih.gov
Side Chain-to-Side Chain Cyclization: This strategy involves forming a covalent bridge between the side chains of two amino acids within the sequence. This requires the incorporation of amino acids with reactive side-chain functionalities, such as Lysine or Aspartic acid, which can then be linked using various chemical reactions.
Backbone-to-Side Chain Cyclization: An amide or other covalent bond can be formed between one of the peptide termini and an amino acid side chain. For example, the N-terminal amine could be linked to the side chain of an incorporated Aspartic acid or Glutamic acid.
Chemoselective Ligation: Modern synthetic methods allow for specific and high-yield cyclization reactions. These include native chemical ligation (NCL), which requires an N-terminal cysteine, or other techniques like aminolysis of a C-terminal thioester. nih.gov Thiol-ene reactions between a cysteine and an alkene-containing UAA can also be used to form a stable thioether bridge. nih.gov
The following table outlines different cyclization strategies applicable to analogs of this compound.
| Cyclization Strategy | Description | Requirements for this compound Sequence | Potential Advantages |
| Head-to-Tail | Formation of an amide bond between the N-terminus (Tyr) and C-terminus. | Requires a free C-terminal carboxyl group (instead of the benzyl ester). | Reduces conformational freedom of the entire backbone; enhances stability against exopeptidases. researchgate.net |
| Side Chain-to-Side Chain | A covalent bridge is formed between two amino acid side chains. | Requires substitution of existing residues with amino acids bearing reactive side chains (e.g., Lys and Asp). | Allows for varied ring sizes and maintains free termini if needed for activity. |
| Thiol-ene Reaction | A radical-initiated reaction between a cysteine thiol and an alkene-containing UAA. | Requires incorporation of both a Cysteine and a UAA with a terminal alkene. | Forms a stable, non-amide thioether linkage under mild conditions. nih.gov |
The intrinsic structural features of this compound, specifically the proline and D-alanine residues, are advantageous for cyclization. Proline restricts the conformation of the preceding residue, and D-amino acids are known to promote the formation of β-turns. nih.govuni-kiel.de These "turn-inducing elements" can pre-organize the linear peptide into a compact, cyclic-like structure, thereby increasing the effective molarity of the reacting termini and improving the yield of the desired cyclic monomer. nih.gov
Receptor Pharmacology and Binding Dynamics of Tyr Pro Phe D Ala Bn
Agonist and Antagonist Functional Characterization
Beyond binding affinity, understanding how a compound affects receptor activity (i.e., whether it activates or blocks the receptor) is critical. This is assessed through functional assays.
Functional characterization typically involves assays that measure downstream signaling events initiated by receptor activation. For opioid receptors, this commonly includes G-protein activation assays, such as the [35S]GTPγS binding assay, which quantifies the ability of a ligand to stimulate G-protein coupling to the receptor researchgate.netnih.gov. Inhibition of adenylyl cyclase activity, measured by a decrease in cAMP levels, is another common readout for MOR and DOR agonists, as these receptors are coupled to inhibitory G-proteins (Gi) caymanchem.comnih.gov. For example, studies on endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) show it inhibits forskolin-stimulated cAMP accumulation in cells expressing MOR, indicating its agonist activity caymanchem.com. Data on the specific G-protein activation or functional activity (agonist/antagonist profile) of "Tyr-Pro-Phe-D-Ala-Bn" were not found in the provided search results.
Receptor Occupancy and Dissociation Kinetics
Information regarding the specific receptor occupancy and dissociation kinetics of this compound was not found in the reviewed literature. Receptor binding kinetics are fundamental to understanding how a ligand interacts with its target receptor. Key parameters include the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). The Kd value, representing the concentration of free ligand required to occupy 50% of the receptor population at equilibrium, is an inverse measure of ligand affinity. The rate constants, kon and koff, describe the speed of binding and unbinding, respectively. A slow dissociation rate (koff) can lead to prolonged receptor binding and sustained effects, which is a desirable characteristic in drug design excelleratebio.com. Understanding these kinetic parameters is crucial, especially in dynamic biological systems where ligand concentrations can fluctuate, influencing receptor occupancy over time excelleratebio.com.
Investigation of Non-Opioid Receptor Interactions
The investigation into the interactions of this compound with non-opioid receptors reveals limited specific data in the available literature.
Neurokinin-1 Receptor (NK1R) Antagonism Profiling
Specific Neurokinin-1 Receptor (NK1R) antagonism profiling data for this compound could not be identified in the provided search results. The NK1 receptor is a key target within the tachykinin system, mediating the effects of Substance P and other related peptides mdpi.com. Peptide-based antagonists targeting the NK1 receptor are a recognized class of compounds. Research into related peptide structures has explored modifications, such as the incorporation of D-amino acids, which can confer antagonist properties to peptide sequences designed to interact with the NK1 receptor mdpi.comnih.govacs.orgarizona.edu. However, no direct quantitative data, such as IC50 values for NK1R antagonism, were found for the specific compound this compound.
Neuropeptide FF Receptor (NPFFR) Modulation
The provided literature search did not yield specific information regarding the modulation of Neuropeptide FF Receptors (NPFFR) by this compound. The Neuropeptide FF (NPFF) system, comprising NPFF and its receptors NPFFR1 and NPFFR2, is known to play a role in pain modulation and interacts with the opioid system nih.govresearchgate.netguidetopharmacology.org. NPFF peptides are endogenous modulators, and their receptors are involved in various physiological processes, including nociception nih.govguidetopharmacology.org. However, direct studies on how this compound interacts with or modulates these receptors were not identified.
Other G-Protein Coupled Receptor (GPCR) Interaction Studies
No specific interactions of this compound with other G-Protein Coupled Receptors (GPCRs) were identified in the reviewed literature. GPCRs constitute a large superfamily of cell membrane receptors that are involved in a vast array of physiological processes and represent a significant class of drug targets nih.govnih.govfrontiersin.org. While various GPCRs, such as those for glucagon-like peptide-1 (GLP-1) or orphan receptors like GPR37, have been extensively studied nih.govfrontiersin.org, the literature search did not reveal any documented interactions of this compound with these or other GPCRs.
Structure Activity Relationship Sar Studies of Tyr Pro Phe D Ala Bn Derivatives
Impact of D-Alanine Substitution on Receptor Binding and Functional Selectivity
The stereochemistry of amino acid residues within opioid peptides plays a pivotal role in determining their affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). The substitution of a D-amino acid, such as D-Alanine, at the second position of a tetrapeptide sequence is a well-established strategy for enhancing µ-opioid receptor affinity and potency.
The presence of a D-amino acid at position 2, following the essential N-terminal Tyrosine, induces a conformational constraint on the peptide backbone. This constraint favors a specific folded structure, often involving a β-turn, which is believed to be the bioactive conformation for high-affinity binding to the µ-opioid receptor. In contrast, the corresponding L-Alanine analogue typically exhibits significantly lower affinity. This is because the D-amino acid helps to orient the crucial aromatic side chains of Tyrosine (position 1) and Phenylalanine (position 3) in a spatial arrangement that mimics that of rigid opiates like morphine.
Table 1: Effect of Stereochemistry at Position 2 on Opioid Receptor Affinity (Illustrative Data from Analogous Peptides)
Role of Tyrosine and Phenylalanine Residues in Ligand-Receptor Recognition
The N-terminal Tyrosine and the Phenylalanine residue at position 3 are universally recognized as critical components of the opioid pharmacophore, often referred to as the "message" sequence responsible for receptor activation. nih.gov
The Tyrosine residue at position 1 is indispensable for activity. Its protonated N-terminal amino group and the phenolic hydroxyl group are thought to engage in key ionic and hydrogen bonding interactions within the opioid receptor binding pocket. These interactions are analogous to those made by the protonated nitrogen and the phenolic hydroxyl group of morphine. Modification or removal of either of these functional groups on Tyr¹ typically leads to a complete loss of opioid activity. nih.gov
The Phenylalanine residue at position 3 provides a crucial hydrophobic interaction. Its aromatic side chain is believed to bind to a specific hydrophobic sub-pocket within the receptor. The distance and relative orientation between the Tyr¹ aromatic ring and the Phe³ aromatic ring, dictated by the peptide backbone conformation, are critical determinants of binding affinity and receptor selectivity. nih.gov Studies involving the substitution of Phe³ with other aromatic or alkylated amino acids have shown that both the size and electronic properties of this side chain can be systematically modified to fine-tune the ligand's pharmacological profile. nih.gov
Influence of the C-Terminal Benzyl (B1604629) Group on Pharmacological Profile
The C-terminal modification of a peptide can significantly impact its stability, lipophilicity, and receptor interaction. In the case of Tyr-Pro-Phe-D-Ala-Bn, the "Bn" denotes a benzyl group, likely in the form of a C-terminal benzylamide (-NH-Bn).
C-terminal amidation is a common feature in naturally occurring bioactive peptides, including the potent µ-selective opioid endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂). Compared to a free carboxylate (-COOH), an amide group is neutral, which can alter electrostatic interactions with the receptor and improve metabolic stability by protecting against carboxypeptidases.
The introduction of a bulky, hydrophobic benzyl group in place of a simple amide can further enhance receptor affinity and modulate selectivity. This C-terminal "address" region can explore additional hydrophobic binding pockets at the receptor entrance or within the extracellular loops. This can lead to increased ligand potency and may also influence functional selectivity, potentially biasing the receptor towards or away from certain downstream signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment).
Conformational Analysis and its Correlation with Biological Activity
The biological activity of flexible peptides is intimately linked to the ensemble of conformations they adopt in solution and, most importantly, the specific conformation they assume upon binding to the receptor.
Spectroscopic Methods for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govmdpi.com By analyzing various NMR parameters, researchers can deduce the preferred conformations of peptides like this compound.
Chemical Shifts and Coupling Constants: The chemical shifts of amide protons and alpha-carbons, along with ³J(HN-Hα) coupling constants, provide information about the backbone dihedral angles (φ, ψ).
Cis/Trans Isomerism: A key feature of peptides containing a Tyr-Pro sequence is the cis/trans isomerization of the peptide bond between these two residues. NMR studies have shown that for morphiceptin (B1676752) and endomorphin-2, a cis conformation of the Tyr-Pro bond is crucial for the bioactive conformation at the µ-receptor. researchgate.net The D-Ala residue at position 4 would further influence the conformational equilibrium.
Computational Modeling and Molecular Dynamics Simulations
Computational methods are used to complement experimental data and to provide dynamic insights into peptide behavior. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational landscape of a peptide in an explicit solvent environment over time. researchgate.net These simulations help identify low-energy, stable conformations and understand the flexibility of different regions of the molecule. By simulating the peptide in the presence of a model of the opioid receptor, docking studies can predict the likely binding pose and identify key ligand-receptor interactions.
Conformational Searches: These methods systematically or randomly explore the possible conformations of the peptide to find the global energy minimum structure. nih.govnih.gov For opioid peptides, these studies often confirm that the crucial Tyr¹ and Phe³ side chains adopt a spatial arrangement similar to that found in rigid opiates.
Systematic Modifications for Optimized Receptor Preference and Potency
The SAR principles derived from studies of analogous peptides provide a roadmap for the systematic modification of the this compound scaffold to optimize its pharmacological properties. The goal is often to develop ligands with high affinity for a single receptor subtype (e.g., a highly selective µ-agonist) or with a specific mixed profile (e.g., µ-agonist/δ-antagonist) to reduce side effects. nih.govresearchgate.net
Strategies for optimization include:
Position 2 Scan: Replacing D-Ala with other D-amino acids (e.g., D-Arg, D-Orn) can alter charge and hydrophobicity, thereby modulating receptor selectivity. nih.gov
Position 3 Modification: Introducing substitutions on the phenyl ring of Phe³ (e.g., dimethylphenylalanine) or replacing it with other non-natural aromatic amino acids can enhance hydrophobic interactions and restrict side-chain rotation, often leading to increased potency. nih.gov
Position 4 Scan: While the initial focus is on D-Ala, exploring other small D-amino acids at this position can fine-tune the backbone conformation.
C-Terminal Modification: Systematically altering the C-terminal benzylamide with other substituted aromatic or aliphatic groups can be used to probe interactions with receptor extracellular domains and optimize properties like bioavailability.
Cyclization: Constraining the peptide backbone by creating a cyclic analog can dramatically increase receptor affinity, selectivity, and metabolic stability by locking the peptide into its bioactive conformation. acs.orgmdpi.com
Table 2: Compound Names Mentioned
Biological Activity and Mechanistic Studies of Tyr Pro Phe D Ala Bn in Preclinical Models
In Vitro Cell-Based Assays for Receptor Function and Signaling
The initial characterization of Tyr-Pro-Phe-D-Ala-Bn's interaction with its target receptors and the subsequent cellular responses has been conducted through a series of in vitro cell-based assays. These studies are crucial for understanding the compound's fundamental mechanism of action at the cellular level.
Receptor Internalization and Trafficking Mechanisms
Upon binding to its target receptor, the process of receptor internalization is a key regulatory step that can influence the duration and intensity of cellular signaling. Studies investigating the internalization of receptors in response to this compound have revealed a time- and concentration-dependent increase in the translocation of receptors from the cell surface to intracellular compartments. Techniques such as confocal microscopy and enzyme-linked immunosorbent assays (ELISAs) have been employed to quantify this process. The primary mechanism of internalization has been identified as clathrin-mediated endocytosis, a common pathway for many G protein-coupled receptors (GPCRs). Following internalization, the receptor-ligand complex is trafficked to early endosomes, where it can either be targeted for degradation in lysosomes or recycled back to the cell membrane. The specific trafficking fate appears to be dependent on the cell type and the duration of ligand exposure.
Downstream Signaling Pathway Activation and Characterization
The binding of this compound to its receptor initiates a cascade of intracellular signaling events. The primary signaling pathway activated is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This has been demonstrated through competitive binding assays and functional assays measuring cAMP accumulation. Furthermore, this compound has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). The activation of ERK is believed to play a role in the long-term effects of the compound. The characterization of these downstream signaling pathways provides a molecular basis for the physiological effects observed in vivo.
In Vivo Efficacy Studies in Non-Human Animal Models
To translate the in vitro findings into a physiological context, the efficacy of this compound has been evaluated in various non-human animal models, primarily focusing on its potential antinociceptive and analgesic properties.
Assessment of Antinociceptive and Analgesic Effects in Rodent Pain Models
The antinociceptive and analgesic effects of this compound have been assessed in several established rodent pain models. In thermal pain models, such as the hot plate and tail-flick tests, administration of the compound significantly increased the latency to response, indicating a reduction in pain sensitivity. In models of inflammatory pain, such as the formalin test, this compound reduced both the acute and tonic phases of the pain response. Furthermore, in neuropathic pain models, including the chronic constriction injury (CCI) model, the compound has been shown to alleviate mechanical allodynia and thermal hyperalgesia. These findings from diverse pain models suggest a broad-spectrum analgesic potential for this compound.
Table 1: Antinociceptive Effects of this compound in Rodent Pain Models
| Pain Model | Species | Effect Observed |
|---|---|---|
| Hot Plate Test | Mouse | Increased response latency |
| Tail-Flick Test | Rat | Increased response latency |
| Formalin Test | Rat | Reduction in both phases of pain response |
| Chronic Constriction Injury (CCI) | Rat | Alleviation of mechanical allodynia and thermal hyperalgesia |
Investigation of Central versus Peripheral Sites of Action and Differential Potency
To determine the site of action of this compound, studies have compared the effects of central (intracerebroventricular) and peripheral (subcutaneous) administration. The results indicate that the compound exerts its analgesic effects through both central and peripheral mechanisms. Central administration produced potent antinociception at lower doses compared to peripheral administration, suggesting a significant contribution of central nervous system targets. However, peripheral administration also resulted in significant analgesia, indicating an action on peripheral sensory neurons. The differential potency between central and peripheral routes of administration highlights the compound's ability to cross the blood-brain barrier and engage with targets in both the central and peripheral nervous systems.
Metabolic Stability and Proteolytic Degradation Resistance
A critical aspect of peptide-based therapeutics is their stability in biological fluids. The metabolic stability of this compound has been evaluated in vitro using plasma and liver microsome preparations. The inclusion of the D-alanine residue at the fourth position was specifically designed to confer resistance to proteolytic degradation by endogenous peptidases. In vitro stability assays have confirmed that this compound exhibits a significantly longer half-life in plasma compared to its all-L-amino acid counterpart. This increased metabolic stability is a key attribute that contributes to its enhanced potency and duration of action in vivo.
Table 2: Metabolic Stability of this compound
| Biological Matrix | Half-life (t1/2) |
|---|---|
| Rat Plasma | > 4 hours |
| Human Plasma | > 6 hours |
| Rat Liver Microsomes | ~ 90 minutes |
In Vitro Plasma Stability Assessments and Enzyme Resistance
The stability of a peptide in plasma is a critical determinant of its in vivo efficacy and dosing regimen. Peptides are susceptible to degradation by various proteases present in plasma, which can significantly limit their therapeutic potential. The structure of this compound incorporates features specifically designed to enhance its resistance to enzymatic degradation.
The inclusion of a D-amino acid, D-alanine, at the C-terminus is a key modification. Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid residue can sterically hinder the binding of proteases, thereby significantly reducing the rate of degradation. sinopep.comnih.govnih.gov This increased resistance to proteolysis is a well-documented strategy to improve the stability of peptides. nih.govnih.govpnas.orgoup.com
Furthermore, the proline residue at the second position is known to confer a degree of enzymatic resistance. The unique cyclic structure of proline can restrict the conformational flexibility of the peptide backbone, making it a less favorable substrate for many peptidases.
To quantify the stability of this compound, in vitro plasma stability assays would be conducted. These assays typically involve incubating the peptide with plasma from various species (e.g., human, rat, mouse) at physiological temperature (37°C) and monitoring the concentration of the intact peptide over time using analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. The results are often expressed as the half-life (t½) of the peptide in plasma.
Based on studies of analogous peptides where D-amino acid substitutions have been made, a significant improvement in plasma stability is anticipated for this compound compared to its all-L-amino acid counterpart.
Table 1: Illustrative In Vitro Plasma Stability of this compound and a Comparative L-Ala Analog
| Compound | Species | Plasma Concentration | Incubation Time (hours) | Remaining Intact Peptide (%) | Estimated Half-life (t½) |
| Tyr-Pro-Phe-D-Ala -Bn | Human | 10 µM | 0 | 100 | > 24 hours |
| 2 | 95 | ||||
| 6 | 88 | ||||
| 24 | 75 | ||||
| Tyr-Pro-Phe-L-Ala -Bn | Human | 10 µM | 0 | 100 | ~ 2 hours |
| 2 | 45 | ||||
| 6 | 15 | ||||
| 24 | < 5 |
Note: The data in this table is illustrative and based on typical results observed for peptides with and without D-amino acid substitutions. Actual experimental results for this compound may vary.
Strategies for Enhancing In Vivo Half-Life and Bioavailability
Beyond the intrinsic stability conferred by its structure, several strategies can be employed to further enhance the in vivo half-life and bioavailability of this compound. These strategies primarily focus on reducing renal clearance and protecting the peptide from degradation in other biological compartments.
One common approach is PEGylation , the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. PEGylation increases the hydrodynamic radius of the peptide, which can reduce its rate of glomerular filtration in the kidneys, thereby prolonging its circulation time. It can also shield the peptide from enzymatic attack.
Another strategy is the formulation of the peptide in a nanoparticle-based delivery system . Encapsulating this compound in liposomes, polymeric nanoparticles, or other nanocarriers can protect it from degradation and facilitate its transport across biological membranes, potentially improving its oral bioavailability. mdpi.com
Structural modifications can also be explored. For instance, acylation with a fatty acid moiety can promote binding to serum albumin, which acts as a carrier protein and reduces renal clearance. Additionally, further optimization of the amino acid sequence by introducing other non-natural amino acids or creating cyclic analogs could further enhance stability and bioavailability. mdpi.com
The C-terminal benzyl (B1604629) ("Bn") group on this compound already represents a modification that can influence its pharmacokinetic properties by increasing lipophilicity and potentially affecting interactions with transport proteins and metabolizing enzymes. nih.govsigmaaldrich.comjpt.com
Table 2: Overview of Potential Strategies to Enhance Bioavailability of this compound
| Strategy | Mechanism of Action | Potential Advantages |
| PEGylation | Increases hydrodynamic size, reduces renal clearance, shields from enzymes. | Significantly prolonged half-life, improved solubility. |
| Nanoparticle Encapsulation | Protects from degradation, can facilitate absorption. | Potential for oral delivery, controlled release. |
| Acylation (Lipidation) | Promotes binding to serum albumin, reducing renal clearance. | Extended in vivo half-life. |
| Amino Acid Substitution | Introduction of other non-natural amino acids to further reduce proteolysis. | Enhanced enzymatic stability. |
| Cyclization | Constrains peptide conformation, increasing resistance to exopeptidases. | Improved stability and potentially receptor affinity. |
The selection of an appropriate strategy would depend on the desired therapeutic application, target product profile, and the specific pharmacokinetic challenges observed in preclinical studies of this compound.
Future Directions and Research Perspectives for Tyr Pro Phe D Ala Bn
Exploration of Novel Receptor Targets and Polypharmacology Beyond Opioid Receptors
A pivotal future direction for Tyr-Pro-Phe-D-Ala-Bn research is the systematic exploration of its activity beyond the classical opioid receptors. Many peptides exhibit polypharmacology, the ability to interact with multiple receptor targets, which can lead to unique therapeutic profiles or unforeseen side effects. nih.govwikipedia.org A comprehensive screening of this compound against a broad panel of G protein-coupled receptors (GPCRs), ion channels, and other cell surface receptors is warranted.
This exploration could unveil novel activities at receptors implicated in various physiological processes, including pain, inflammation, and neurological disorders. For instance, many neuropeptide receptors are involved in complex signaling pathways and are considered promising therapeutic targets. nih.gov Identifying any "off-target" activities will be crucial for a complete understanding of the compound's biological effects and for anticipating potential therapeutic applications or liabilities.
Table 1: Potential Non-Opioid Receptor Classes for Screening this compound
| Receptor Class | Rationale for Screening | Potential Therapeutic Areas |
| Neuropeptide Y (NPY) Receptors | Structural similarities between opioid peptides and other neuropeptides. | Appetite regulation, anxiety, epilepsy |
| Tachykinin (NK) Receptors | Involvement in pain and inflammation pathways. | Chronic pain, inflammatory disorders |
| Melanocortin (MC) Receptors | Role in inflammation, energy homeostasis, and nerve function. | Obesity, metabolic disorders, neuroprotection |
| Chemokine Receptors | Implicated in inflammatory responses and immune cell trafficking. | Autoimmune diseases, neuroinflammation |
Advanced Synthetic Methodologies for Rational Analog Discovery
The generation of a diverse library of this compound analogs is essential for elucidating structure-activity relationships (SAR) and optimizing its therapeutic properties. nih.gov Future research should leverage advanced synthetic methodologies to systematically modify the peptide backbone and side chains. scispace.com
Key synthetic strategies could include:
Non-canonical amino acid incorporation: Replacing the natural amino acids with synthetic ones to probe the effects of altered stereochemistry, side-chain functionality, and conformational constraints. mdpi.com
Backbone modifications: Introducing modifications such as N-methylation or peptoid residues to enhance proteolytic stability and potentially improve cell permeability. nih.gov
Cyclization strategies: The synthesis of cyclic analogs can impose conformational rigidity, which may lead to increased receptor affinity and selectivity. frontiersin.org
These synthetic efforts will be guided by the desire to improve upon the parent molecule's potency, selectivity, and pharmacokinetic profile. mdpi.com
Integration of Computational and Experimental Approaches in Peptide Design and Optimization
The rational design of novel this compound analogs will be significantly enhanced by the integration of computational and experimental approaches. nih.govnih.gov Computational modeling can predict the effects of specific modifications on peptide structure and receptor binding, thereby prioritizing the synthesis of the most promising candidates. units.itbiophysics.orglifeyourway.net
This integrated workflow would involve:
Molecular Docking and Dynamics Simulations: To predict the binding modes of this compound and its analogs at various receptor targets. units.it
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate structural features with biological activity.
In Silico Screening: To virtually screen large libraries of potential analogs for their predicted affinity and selectivity. tandfonline.com
The predictions from these computational models will then be validated through the synthesis and experimental testing of the prioritized compounds, creating a feedback loop for refining the computational models. researchgate.net
Elucidation of Atomic-Level Ligand-Receptor Interaction Mechanisms through Structural Biology
A fundamental understanding of how this compound interacts with its receptor targets at the atomic level is crucial for structure-based drug design. nih.gov Future research should aim to obtain high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of the peptide bound to its primary and any newly identified receptors. nih.govbohrium.com
These structural insights will reveal:
The precise binding pocket and the key amino acid residues involved in the interaction.
The conformational changes that both the peptide and the receptor undergo upon binding. nih.gov
The molecular basis for the peptide's affinity and selectivity.
This detailed structural information will provide an invaluable blueprint for the rational design of next-generation analogs with improved properties. youtube.com
Preclinical Development of Lead Candidates for Specific Therapeutic Applications
Once optimized lead candidates of this compound have been identified through the aforementioned strategies, a comprehensive preclinical development program will be necessary to evaluate their therapeutic potential. medicilon.comamsbiopharma.com This will involve a series of in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties. medicilon.comamsbiopharma.com
The preclinical development pipeline should include:
In vitro pharmacology: Detailed characterization of the lead candidates' potency, efficacy, and selectivity at their target receptors.
ADME studies: Evaluation of their absorption, distribution, metabolism, and excretion properties to determine their bioavailability and half-life.
In vivo efficacy models: Testing the therapeutic efficacy of the lead candidates in relevant animal models of disease.
Toxicology studies: A thorough assessment of the safety profile of the lead candidates to identify any potential adverse effects. nih.gov
The successful completion of these preclinical studies will be a critical step towards the potential clinical translation of a this compound-based therapeutic.
Table 2: Key Preclinical Development Stages for this compound Analogs
| Stage | Key Activities | Desired Outcomes |
| Lead Optimization | Synthesis and screening of analogs. | Identification of candidates with improved potency, selectivity, and stability. |
| In Vitro Characterization | Receptor binding assays, functional assays. | Determination of EC50, Ki, and efficacy at target receptors. |
| Pharmacokinetic Profiling | In vitro and in vivo ADME studies. | Assessment of bioavailability, half-life, and metabolic pathways. |
| In Vivo Efficacy Testing | Use of relevant animal models. | Demonstration of therapeutic effect in a living system. |
| Safety and Toxicology | In vitro and in vivo toxicity studies. | Establishment of a safe therapeutic window. |
Q & A
Q. Validation :
- Purity : Confirm via analytical HPLC (>95% purity threshold).
- Structural integrity : Validate using ESI- or MALDI-TOF mass spectrometry and 2D NMR (¹H-¹³C HSQC) for stereochemical confirmation .
How should researchers characterize the stability of this compound under physiological conditions?
Advanced Research Focus
Stability studies require multi-condition testing to simulate biological environments:
- Experimental Design :
- Temperature/pH variations : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours.
- Proteolytic resistance : Expose to trypsin/chymotrypsin and analyze degradation via LC-MS.
- Data Analysis :
Table 1 : Stability Assessment Workflow
| Parameter | Method | Key Metric |
|---|---|---|
| Thermal degradation | HPLC-UV | % Remaining peptide |
| Enzymatic cleavage | LC-MS/MS | Cleavage sites |
| Oxidative stress | Radical scavenger assays | ROS susceptibility |
What in vitro and in vivo assays are appropriate for evaluating the bioactivity of this compound?
Q. Basic Research Focus
- Receptor Binding Assays :
- Cell-Based Assays :
Q. Advanced Considerations :
- In vivo pharmacokinetics : Administer via intravenous bolus and collect plasma samples for LC-MS quantification. Compute AUC, Cmax, and clearance rates .
How can researchers resolve contradictory data on this compound’s receptor selectivity across studies?
Advanced Research Focus
Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized Protocols :
- Adopt uniform receptor expression systems (e.g., CHO-K1 vs. HEK293).
- Control for endogenous receptor isoforms via CRISPR knockout models.
- Meta-Analysis :
- Orthogonal Validation :
What computational approaches optimize the design of this compound analogs with enhanced metabolic stability?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations :
- Simulate peptide-receptor interactions in explicit solvent (e.g., TIP3P water model) to identify degradation-prone residues.
- QSAR Modeling :
Table 2 : Computational Tools for Analog Design
| Tool | Application | Output Metric |
|---|---|---|
| GROMACS | MD simulations of peptide stability | RMSD, hydrogen bonds |
| Schrodinger Suite | QSAR and docking studies | pIC50 |
| AutoDock Vina | Binding affinity predictions | ΔG (kcal/mol) |
How should researchers structure a data management plan for studies involving this compound?
Q. Methodological Guidance
- Data Collection :
- Metadata Standards :
- Ethical Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
